

Physical properties of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 2-Bromo-6-chloro-4-(trifluoromethyl)aniline

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An In-depth Technical Guide to the Physical Properties of **2-Bromo-6-chloro-4-(trifluoromethyl)aniline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2-Bromo-6-chloro-4-(trifluoromethyl)aniline**, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.^[1] The strategic placement of bromo, chloro, and trifluoromethyl groups on the aniline scaffold makes it a versatile building block for developing complex organic molecules. This document presents quantitative data, experimental methodologies, and logical diagrams to facilitate its use in research and development.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical identifiers for **2-Bromo-6-chloro-4-(trifluoromethyl)aniline**.

Property	Value
CAS Number	109919-26-8[2][3][4]
Molecular Formula	C ₇ H ₄ BrClF ₃ N[2][3]
Molecular Weight	274.47 g/mol [3]
IUPAC Name	2-bromo-6-chloro-4-(trifluoromethyl)aniline[3]
Synonyms	4-Amino-3-bromo-5-chlorobenzotrifluoride[2][3]
Melting Point	27-30 °C (lit.)[5]
Boiling Point	72 °C at 0.2 mmHg[5]
Density	1.7463 g/cm ³ (estimate)[5]
Refractive Index	1.536[5]
InChI Key	OVJCOPVKCCJSFE-UHFFFAOYSA-N[3]
SMILES	<chem>NC1=C(Br)C=C(C=C1Cl)C(F)(F)F</chem> [3]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of halogenated anilines are crucial for ensuring reproducibility. Below are generalized methodologies based on common organic synthesis techniques for related compounds.

General Synthesis via Electrophilic Aromatic Substitution (Bromination)

The synthesis of **2-Bromo-6-chloro-4-(trifluoromethyl)aniline** typically involves the regioselective bromination of a suitable aniline precursor. The electron-donating amino group directs the incoming electrophile (bromine) to the ortho and para positions.

Objective: To introduce a bromine atom ortho to the amino group of a pre-existing chloro-trifluoromethylaniline.

Materials:

- Precursor: 2-Chloro-4-(trifluoromethyl)aniline
- Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂)
- Solvent: Dichloromethane (DCM), Acetic Acid, or N,N-Dimethylformamide (DMF)
- Acid Scavenger (if using Br₂): Sodium acetate
- Quenching Solution: Aqueous sodium thiosulfate, sodium hydroxide solution
- Drying Agent: Anhydrous magnesium sulfate or sodium sulfate

Procedure:

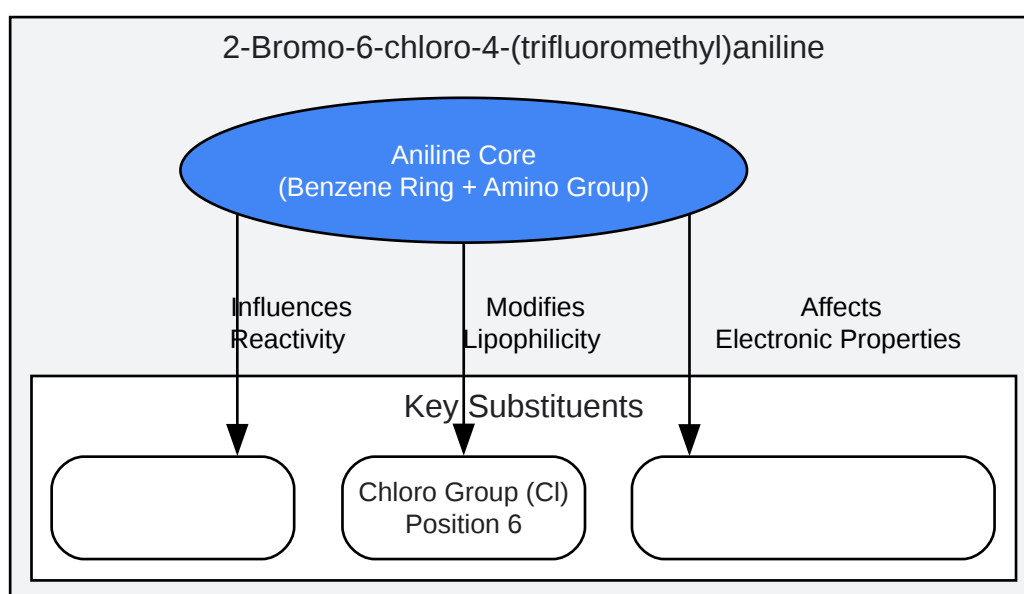
- Reaction Setup: Dissolve the starting aniline precursor (1.0 equivalent) in the chosen solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to a controlled temperature, typically between -10 °C and 0 °C, using an ice-salt or dry ice-acetone bath.^[6]
- Addition of Brominating Agent: Slowly add the brominating agent (e.g., N-Bromosuccinimide, 1.0-1.1 equivalents) portion-wise to the stirred solution. Maintain the temperature throughout the addition to control the reaction rate and minimize side-product formation.^[6]
- Reaction Monitoring: Allow the reaction mixture to stir at a low temperature for a set period (e.g., 1 hour) and then let it warm to room temperature.^{[6][7]} Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction by adding a suitable aqueous solution. If NBS is used, a simple water wash may suffice. If Br₂ is used, an aqueous solution of sodium thiosulfate is added to consume any excess bromine. The mixture may then be extracted with an organic solvent like dichloromethane.^{[6][7]}
- Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography

on silica gel or recrystallization to yield the pure **2-Bromo-6-chloro-4-(trifluoromethyl)aniline**.^[7]

Visualizations

Key Structural Features

The following diagram illustrates the primary functional groups and their positions on the aniline ring, which dictate the chemical reactivity and physical properties of the molecule.



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Caption: Logical relationship of core structure and key substituents.

General Synthesis and Purification Workflow

This diagram outlines the typical laboratory workflow for the synthesis and subsequent purification of a halogenated aniline derivative like the target compound.



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Caption: Standard laboratory workflow for synthesis and purification.

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